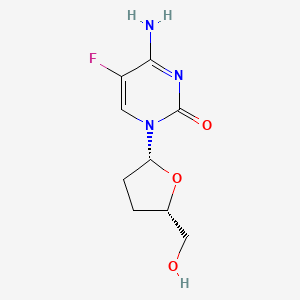

2 inverted exclamation mark ,3 inverted exclamation mark -Dideoxy-5-fluorocytidine

Descripción

2′,3′-Dideoxy-5-fluorocytidine (FddC) is a nucleoside analogue characterized by the absence of hydroxyl groups at the 2′ and 3′ positions of the ribose ring and a fluorine substitution at the 5-position of the cytosine base. This structural modification confers resistance to enzymatic degradation and enhances antiviral activity. FddC exists in two enantiomeric forms, β-D-FddC and β-L-FddC, with the L-enantiomer showing superior pharmacokinetic and safety profiles in preclinical studies .

FddC has demonstrated potent activity against HIV-1 and hepatitis B virus (HBV) by inhibiting viral reverse transcriptase (RT). Its triphosphate form (FddCTP) competitively inhibits RT incorporation into viral DNA, leading to chain termination .

Propiedades

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEIABZPRBJOFU-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147886 | |

| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107036-62-4 | |

| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Phosphorylation and Triphosphate Derivative Synthesis

The preparation of the triphosphate derivative of 2′,3′-Dideoxy-5-fluorocytidine (β-l-Fd4C triphosphate) is crucial for its antiviral activity studies. The synthesis involves:

- Starting from amidine-protected β-l-Fd4C.

- Reaction with 2-cyanoethyl diisopropyl chlorophosphoramidite and diisopropylethylamine in dichloromethane.

- Addition of tributylammonium pyrophosphate and tetrazole to form the triphosphate intermediate.

- Oxidation with m-chloroperbenzoic acid.

- Final deprotection and purification steps using ammonia in methanol.

This method requires careful control of reaction times and conditions to avoid degradation due to acid sensitivity of the 2′,3′ double bond in the sugar moiety.

Challenges in 5′-Phosphorylation

Conventional phosphorylation methods often fail due to the acid instability of the 2′,3′-double bond in β-l-Fd4C. Alternative approaches involve base-mediated phosphorylation to achieve the desired triphosphate with acceptable yields.

Preparation of 2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine

Another preparative step involves acetylation of the 2′ and 3′ hydroxyl groups to protect them during subsequent reactions. This is often done using acetylation reagents under controlled conditions to yield 2′,3′-di-O-acetyl derivatives, which are intermediates for further synthesis steps.

Comparative Analysis of Preparation Methods

| Preparation Step | Method Description | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorylation via chlorophosphoramidite | Reaction with 2-cyanoethyl diisopropyl chlorophosphoramidite and pyrophosphate | High specificity, suitable for triphosphate synthesis | Requires multiple steps, sensitive to acid |

| Base-mediated phosphorylation | Alternative to acid-sensitive phosphorylation | Avoids acid degradation | Lower yields, more complex reaction control |

| 2′,3′-Di-O-acetylation | Protection of hydroxyl groups using acetylation reagents | Protects sensitive sites during synthesis | Additional purification steps needed |

Research Findings on Preparation and Activity

- The triphosphate derivative of β-l-Fd4C exhibits potent inhibition of viral DNA polymerase activity, with a low IC50 value (~0.2 μM) indicating high efficacy.

- The compound acts as a competitive inhibitor of dCTP incorporation and can terminate viral DNA chain synthesis, which is crucial for its antiviral function.

- The preparation methods impact the purity and yield of the compound, affecting its biological activity and cytotoxicity profile.

Experimental Data Summary

Análisis De Reacciones Químicas

Phosphorylation and Metabolic Activation

FddC undergoes intracellular phosphorylation to its active triphosphate form (FddC-TP), which inhibits viral polymerases. Studies in human cells reveal:

| Cell Type | FddC-TP (pmol/10⁶ cells) | FddC-DP-Ethanolamine (pmol/10⁶ cells) | Time to Plateau (h) |

|---|---|---|---|

| CEM (T-cells) | 6.7 ± 2.3 | 17.8 ± 5.6 | 8 |

| Primary PBM | 2.0 ± 0.1 | 4.0 ± 0.5 | >24 |

| HepG2 (liver) | 2.8 ± 0.4 | 7.2 ± 2.3 | >24 |

-

Kinetics : Phosphorylation is rapid in T-cells (CEM) but slower in primary peripheral blood mononuclear cells (PBM) and HepG2 cells .

-

Metabolites : Major metabolites include FddC monophosphate (MP), diphosphate (DP), and triphosphate (TP), with DP-ethanolamine and DP-choline derivatives detected .

Reverse Transcriptase (RT) Inhibition

FddC-TP competitively inhibits HIV-1 RT with a of 1.60 ± 0.10 μM . Incorporation into viral DNA causes chain termination due to the absence of a 3'-OH group .

Cytidine Deaminase Resistance

Unlike other cytidine analogues, FddC is not deaminated by cytidine deaminase, preserving its antiviral activity .

Mitochondrial DNA Polymerase γ Interaction

FddC-TP exhibits low affinity for human mitochondrial DNA polymerase γ (), reducing off-target toxicity .

Degradation and Excretion

-

Plasma Stability : FddC has a biphasic elimination profile in rhesus monkeys:

-

Renal Excretion : 72% of an oral dose is excreted unchanged in urine, indicating minimal hepatic metabolism .

Table 1: Comparative Anti-HIV Activity

| Compound | EC₅₀ (HIV-1, μM) | Selectivity Index (SI) |

|---|---|---|

| FddC | 0.026 | >384 |

| AZT | 0.005 | >2000 |

| 3TC | 0.1 | >100 |

Table 2: Pharmacokinetic Parameters in Rhesus Monkeys

| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |

|---|---|---|

| (μg/ml) | 7.94 ± 1.46 | 2.0 ± 0.5 |

| (h) | 0.5 | 2.0 |

| Bioavailability (%) | 100 | 38 ± 10 |

Aplicaciones Científicas De Investigación

Antiviral Activity Against HIV

Mechanism of Action:

β-l-FddC exhibits selective inhibition of HIV replication through its incorporation into viral DNA by reverse transcriptase (RT). The compound's structure mimics natural nucleosides, allowing it to compete effectively with dCTP during viral DNA synthesis. Notably, β-l-FddC is recognized by wild-type HIV-RT but is less effective against mutated strains, such as those harboring the M184V mutation associated with resistance to other antiretrovirals like 3TC .

In Vitro Studies:

Research has demonstrated that β-l-FddC possesses potent anti-HIV activity across various strains. In cell culture assays, it showed a higher selectivity index compared to its counterparts, indicating lower cytotoxicity while effectively inhibiting viral replication . A study reported that β-l-FddC was approximately 10-fold more potent than its parent compound, dideoxycytidine (DDC), in inhibiting HIV-1 replication in primary human lymphocytes .

Anti-Hepatitis B Virus Activity

Pharmacodynamics:

In addition to its anti-HIV properties, β-l-FddC has been found to inhibit HBV replication effectively. It acts by competing with dCTP for incorporation into the viral DNA during reverse transcription. The compound's triphosphate form (β-l-FddCTP) has shown high affinity for HBV DNA polymerase, with a value of 0.069 ± 0.015 μM, indicating its potential as a therapeutic agent against chronic HBV infections .

Comparative Potency:

Studies have indicated that β-l-FddC is at least 10 times more potent than lamivudine (3TC) in inhibiting HBV replication. This increased potency may be attributed to the longer retention of β-l-FddCTP within cells compared to the triphosphate form of 3TC .

Pharmacokinetics

Absorption and Distribution:

Pharmacokinetic studies in rhesus monkeys have illustrated that β-l-FddC exhibits favorable absorption characteristics when administered both intravenously and orally. The compound demonstrated an absolute oral bioavailability ranging from 56% to 66%, with a mean maximum plasma concentration () of approximately 3.2 μM following oral administration .

Metabolism and Elimination:

The drug's metabolic profile reveals that it undergoes minimal deamination, which is advantageous for maintaining therapeutic levels in the body. The intracellular half-life of β-l-FddCTP was found to be around 14.8 hours, supporting sustained antiviral activity .

Clinical Implications and Case Studies

Therapeutic Use:

Given its potent antiviral properties and favorable pharmacokinetic profile, β-l-FddC is being considered for clinical trials aimed at treating patients with chronic HIV and HBV infections. Its efficacy against resistant strains makes it a candidate for combination therapies alongside existing antiviral agents .

Case Study Insights:

A notable case study involved patients who exhibited resistance to conventional therapies but responded positively to treatment regimens incorporating β-l-FddC. These findings underscore the compound's potential role in overcoming drug resistance in HIV treatment protocols .

Mecanismo De Acción

The mechanism of action of Cytidine, 2’,-3’,-dideoxy-5-fluoro- involves its incorporation into the DNA or RNA of viral or cancerous cells. This incorporation leads to the termination of DNA or RNA synthesis, thereby inhibiting the replication of these cells . The compound targets specific enzymes involved in nucleic acid synthesis, such as reverse transcriptase in the case of HIV .

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogues

Structural Analogues and Antiviral Activity

Table 1: Key Structural Features and Antiviral Targets

Mechanism and Resistance Profiles

- β-L-FddC vs. Lamivudine : β-L-FddC exhibits cross-resistance with lamivudine in HBV due to shared mutations (e.g., M204V/I in HBV RT). However, β-L-FddC’s fluorine substitution enhances RT binding affinity, resulting in ~10-fold greater potency in woodchuck models .

- D4FC (Didehydro Analogue) : The 2′,3′-didehydro modification in D4FC increases conformational flexibility, improving RT inhibition (IC50 = 0.05 μM vs. 0.1 μM for FddC) . However, D4FC selects for K65R and L74V mutations in HIV-1 RT, limiting its clinical utility .

- Emtricitabine (FTC) : The 3′-thia substitution in FTC reduces mitochondrial toxicity compared to FddC but shares similar resistance pathways (M184V in HIV-1) .

Actividad Biológica

2',3'-Dideoxy-5-fluorocytidine (commonly referred to as D4FC) is a synthetic nucleoside analogue that has garnered attention for its biological activity, particularly in the fields of antiviral and anticancer research. This compound is structurally related to cytidine, with a fluorine atom at the 5-position and dideoxy modifications at the 2' and 3' positions. Its mechanism of action primarily involves inhibition of nucleic acid synthesis, making it a potential therapeutic agent against various viral infections and cancers.

D4FC acts by inhibiting key enzymes involved in nucleotide metabolism. It has been shown to interfere with the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. Additionally, D4FC and its analogues have demonstrated cytotoxic effects on cancer cells by disrupting DNA synthesis and inducing apoptosis.

Biological Activity Overview

The biological activity of D4FC can be summarized through various studies that highlight its antiviral and anticancer properties.

Antiviral Activity

- HIV Inhibition : D4FC has been identified as a potent inhibitor of HIV-1 reverse transcriptase. Studies have shown that its triphosphate form exhibits significant inhibitory activity at submicromolar concentrations .

- Hepatitis B Virus (HBV) : At a concentration of 1 μM, D4FC has been reported to inhibit HBV growth by more than 90%, showcasing its potential as an antiviral agent against hepatitis viruses .

Anticancer Activity

- Cell Line Studies : D4FC has exhibited inhibitory effects on various cancer cell lines, including human lung carcinoma and skin melanoma cells. The compound's ability to induce cell death through apoptosis is a key feature of its anticancer activity .

- Cytotoxicity : While D4FC demonstrates antiviral efficacy, it also presents cytotoxicity in certain contexts, necessitating further research to balance therapeutic effects with potential toxicity .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of D4FC:

- Study on HIV-1 Activity : A study synthesized several analogues of D4FC to evaluate their anti-HIV-1 activity. The results indicated that modifications at the 5-position affected antiviral potency, with certain derivatives exhibiting increased cytotoxicity compared to the parent compound .

- Anticancer Evaluation : In vitro studies assessed D4FC's effects on glioma cells, revealing moderate activity against these aggressive tumors. The findings suggest that further development could lead to effective treatments for specific cancer types .

Comparative Biological Activity Table

| Compound Name | Antiviral Activity | Anticancer Activity | Cytotoxicity |

|---|---|---|---|

| 2',3'-Dideoxy-5-fluorocytidine (D4FC) | Potent against HIV-1 and HBV | Moderate against lung carcinoma | Present in certain analogues |

| β-L-D4FU | Less potent than D4FC | Inhibitory against glioma | Higher cytotoxicity observed |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 2',3'-dideoxy-5-fluorocytidine in synthesis workflows?

- Methodological Answer : Use a combination of 1H-NMR (to verify proton environments and stereochemistry), 13C-NMR (for carbon backbone confirmation), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via reverse-phase HPLC with UV detection at 260 nm (optimal for nucleoside absorbance). For trace impurities, employ LC-MS/MS to identify degradation products or synthetic byproducts .

Q. How should researchers design in vitro experiments to preliminarily assess the antiviral efficacy of 2',3'-dideoxy-5-fluorocytidine against retroviruses?

- Methodological Answer : Use cell-based assays with HIV-1 or other retroviral strains in permissive cell lines (e.g., MT-4 lymphocytes). Quantify viral replication via p24 antigen ELISA or RT-PCR for viral RNA . Include controls: (1) untreated infected cells, (2) cells treated with a known dideoxy analog (e.g., ddC), and (3) cytotoxicity assays (e.g., MTT or ATP-luminescence) to differentiate antiviral activity from general cell toxicity. Dose-response curves (IC₅₀) should be compared to existing dideoxy nucleosides .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for 2',3'-dideoxy-5-fluorocytidine, such as discrepancies in bioavailability across animal models?

- Methodological Answer : Conduct compartmental pharmacokinetic modeling using nonlinear mixed-effects software (e.g., NONMEM). Compare interspecies metabolic pathways via LC-MS-based metabolomics to identify species-specific enzymes (e.g., cytidine deaminase isoforms). Validate findings with human hepatocyte spheroids or in silico tools like GastroPlus™ to simulate human absorption .

Q. What experimental strategies are optimal for investigating the impact of the 5-fluorine substitution on the compound’s mechanism of chain termination in viral reverse transcription?

- Methodological Answer : Perform radiolabeled nucleotide incorporation assays (³H- or ³²P-labeled dNTPs) in cell-free reverse transcriptase systems. Use X-ray crystallography or cryo-EM to resolve the ternary complex of the drug with viral polymerase and template-primer. Compare binding kinetics (Kd, Ki) to non-fluorinated analogs using surface plasmon resonance (SPR) .

Q. How can researchers address conflicting data on mitochondrial toxicity in long-term in vivo studies of 2',3'-dideoxy-5-fluorocytidine?

- Methodological Answer : Employ transmitochondrial cybrid cell lines with patient-derived mitochondrial DNA (mtDNA) to assess drug-induced mtDNA depletion. Combine qPCR for mtDNA copy number and Seahorse metabolic flux analysis to quantify oxidative phosphorylation impairment. Cross-validate with tissue-specific RNA-seq (e.g., liver, muscle) to identify off-target nuclear gene expression changes .

Q. What methodologies are suitable for comparative studies of 2',3'-dideoxy-5-fluorocytidine’s efficacy against drug-resistant viral strains versus first-generation dideoxy analogs?

- Methodological Answer : Use site-directed mutagenesis to engineer viral polymerases with known resistance mutations (e.g., M184V in HIV-1 RT). Perform enzyme inhibition assays (IC₅₀ determination) under varying Mg²⁺/dNTP conditions. Pair with molecular dynamics simulations (AMBER or GROMACS) to model drug-enzyme interactions and predict resistance mechanisms .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported metabolic stability of 2',3'-dideoxy-5-fluorocytidine across different in vitro systems (e.g., microsomes vs. whole-cell models)?

- Methodological Answer : Perform cross-system correlation analysis using Spearman’s rank correlation to identify outlier conditions. Validate with intact cell NMR to track real-time metabolite flux. Use knockout cell lines (e.g., CRISPR-Cas9-edited cytidine deaminase) to isolate specific metabolic pathways .

Theoretical and Mechanistic Frameworks

Q. What conceptual frameworks guide the optimization of 2',3'-dideoxy-5-fluorocytidine’s selectivity for viral versus human polymerases?

- Methodological Answer : Apply transition-state analog theory to design analogs mimicking the deoxycytidine triphosphate (dCTP) transition state. Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate with kinetic isotope effect (KIE) studies to probe enzymatic transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.